benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride
Description
Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group attached to a 1-(aminomethyl)cyclopropylamine scaffold, with the amine moiety protonated as a hydrochloride salt. This structural combination confers unique physicochemical properties, including enhanced solubility due to the ionic hydrochloride salt and conformational rigidity from the cyclopropane ring. Carbamates like this are widely utilized in organic synthesis as amine-protecting intermediates, particularly in peptide and pharmaceutical chemistry.
Properties
IUPAC Name |
benzyl N-[1-(aminomethyl)cyclopropyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10;/h1-5H,6-9,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUKSIILMLYQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)NC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055841-99-9 | |
| Record name | Carbamic acid, N-[1-(aminomethyl)cyclopropyl]-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055841-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an aminomethyl group.
Formation of the Benzyl Carbamate Moiety: The benzyl carbamate moiety can be formed by reacting benzyl chloroformate with an amine, resulting in the formation of a carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride is primarily recognized for its potential use in drug development, particularly as a scaffold for creating novel pharmacological agents. Its structure allows for modifications that can enhance binding affinity to various biological targets.
- Opioid Receptor Modulation : Research indicates that compounds with similar structures exhibit significant binding affinities to opioid receptors, which are crucial for pain management therapies. The presence of the cyclopropyl group may influence receptor selectivity and potency, making it a candidate for further investigation in analgesic drug development .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.
- Synthesis Pathways : It can be utilized in reactions such as:
Self-Immolative Linkers in Drug Delivery
Recent advancements have shown that benzyl derivatives, including this compound, can be employed as self-immolative linkers in targeted drug delivery systems. These linkers can release therapeutic agents upon specific stimuli, enhancing the efficacy of drug formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride and related compounds:
Structural and Functional Analysis
Substituents on the cyclopropane (e.g., aminomethyl in the target vs. 2-fluoroethyl in ) dictate electronic and steric properties. The aminomethyl group enables hydrogen bonding, while fluorine in enhances metabolic stability.
Functional Group Variations :
- Carbamate vs. Ester/Acid : The target compound’s carbamate group (O=C-O-NHR) offers stability under basic conditions compared to esters (e.g., ) or carboxylic acids (e.g., ), which may hydrolyze more readily.
- Hydrochloride Salt : Protonation of the amine in the target compound and improves water solubility, critical for purification and formulation.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~255–260 g/mol) compared to (~179 g/mol) and (~166 g/mol) reflects the benzyl carbamate’s bulk. This may influence membrane permeability in drug design.
Biological Activity
Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Overview of Biological Activity
Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, which modulate their activity and influence various biological pathways.
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against several bacterial strains. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study: Apoptosis Induction in Cancer Cells
In a study examining the effects on A549 lung cancer cells, treatment with the compound resulted in a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed that at a concentration of 50 µg/mL, approximately 30% of the cells underwent apoptosis after 24 hours of treatment.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cellular processes. Notably, it has been shown to interact with targets associated with the mitochondrial electron transport chain, which is crucial for energy production in cells.
Key Molecular Targets
- Cytochrome b : The compound has been identified as a potential inhibitor of cytochrome b, which plays a critical role in the mitochondrial respiratory chain. This interaction may contribute to its anticancer effects by disrupting energy metabolism in cancer cells .
- Nrf2-Keap1 Pathway : The compound may also modulate oxidative stress responses by influencing the Nrf2-Keap1 pathway, which is vital for cellular defense against oxidative damage .
Research Findings and Future Directions
Current research is focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy and reduce potential toxicity. Studies are underway to explore its pharmacokinetics and bioavailability, aiming to develop formulations that maximize therapeutic outcomes while minimizing side effects.
Table 2: Structure-Activity Relationship (SAR) Insights
| Structural Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency |
| Replacement of cyclopropyl moiety | Decreased activity |
| Alteration of carbamate group | Variable effects on solubility |
Q & A
Q. What are the recommended synthetic routes for benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride?
The synthesis typically involves:
- Protection/Deprotection Strategy : Use tert-butyl carbamate (Boc) to protect the amine group during cyclopropane ring formation. Deprotection with HCl yields the hydrochloride salt .
- Cyclopropane Formation : Employ [2+1] cycloaddition or Simmons-Smith reactions for cyclopropane ring construction, followed by aminomethyl functionalization .
- Final Salt Formation : React the free base with HCl in anhydrous conditions to generate the hydrochloride salt .
Q. How is the structural integrity of this compound validated?
- NMR Spectroscopy : H and C NMR confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and carbamate carbonyl signals (δ 150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak matching CHClNO .
- X-ray Crystallography : Resolves stereochemistry and bond angles of the cyclopropane ring .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt; poorly soluble in non-polar solvents (hexane) .
- Stability : Stable at room temperature in dry environments but hydrolyzes in acidic/basic conditions (pH <3 or >10). Store at 2–8°C under argon .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane ring influence biological activity?
- Diastereomer-Specific Effects : Evidence from related compounds (e.g., tert-butyl carbamate derivatives) shows that cis and trans cyclopropane isomers exhibit distinct binding affinities to enzyme targets. For example, trans isomers may enhance steric hindrance in active sites .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test activity in enzyme inhibition assays .
Q. What methodologies mitigate challenges in handling reactive intermediates during synthesis?
- Air-Sensitive Intermediates : Conduct reactions under inert atmosphere (N/Ar) and use low temperatures (−78°C) for lithiation steps .
- Quenching Reactive Byproducts : Add aqueous NHCl to neutralize Grignard reagents or excess alkylating agents .
Q. Which analytical techniques quantify trace impurities in the final product?
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to detect impurities <0.1% .
- ICP-MS : Quantifies residual metal catalysts (e.g., Pd, Cu) from coupling reactions .
Q. How does the carbamate group influence in vivo stability and metabolite profiling?
- Hydrolysis Kinetics : The benzyl carbamate undergoes enzymatic cleavage by esterases in plasma, releasing cyclopropane-amine metabolites. Monitor via LC-MS/MS in rodent serum .
- Metabolite Identification : Use C-labeled compound to track metabolic pathways and identify N-hydroxymethyl byproducts .
Q. What purification strategies address challenges with cyclopropane-containing compounds?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate cyclopropane derivatives from linear byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation for high-purity yields .
Contradictions and Limitations
- Solubility Discrepancies : suggests high water solubility, but cyclopropane derivatives in show variable solubility based on substituents. Validate experimentally for the target compound.
- Stereochemical Outcomes : Synthesis protocols in yield mixed diastereomers, necessitating advanced separation techniques for pure enantiomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
